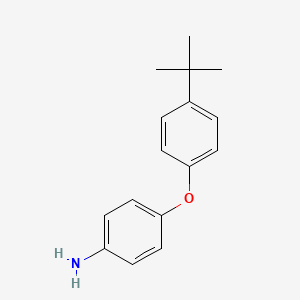

4-(4-Tert-butylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOZTGQNSUZCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275789 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145157-87-5 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Tert Butylphenoxy Aniline

Strategic Approaches for the Synthesis of 4-(4-Tert-butylphenoxy)aniline (B140168)

The construction of the this compound backbone relies on the formation of two key bonds: the ether linkage between the two aromatic rings and the carbon-nitrogen bond of the aniline (B41778) group. Synthetic strategies can be designed to form these bonds in different orders, utilizing various catalytic and non-catalytic methods.

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Two primary metal-catalyzed cross-coupling reactions are conventionally employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination for C-O bond formation.

The Ullmann Condensation is a classical method that involves the copper-promoted reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing a precursor to this compound, this could involve coupling 4-tert-butylphenol (B1678320) with an activated aryl halide, such as 4-halonitrobenzene. Traditional Ullmann reactions often require high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene (B124822), and stoichiometric amounts of copper. wikipedia.orgmdpi.com The reaction is typically more efficient when the aryl halide is activated by an electron-withdrawing group, such as a nitro group, which is advantageous for this specific synthesis. wikipedia.orgresearchgate.net Modern variations have been developed using soluble copper catalysts with ligands like N,N-dimethylglycine or phenanthroline, which can promote the reaction under milder conditions. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig C-O Coupling represents a more modern, palladium-catalyzed alternative for diaryl ether synthesis. researchgate.netorganic-chemistry.org This reaction offers the advantages of generally milder reaction conditions, higher yields, and broader substrate scope compared to the traditional Ullmann reaction. The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. organic-chemistry.org

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) or Copper(I) salts (e.g., CuI, CuO) | High temperatures (>200°C), polar solvents (DMF, NMP), stoichiometric copper | Classical, well-established method; effective for electron-deficient aryl halides. wikipedia.org | Harsh conditions, often requires stoichiometric copper, may have lower yields. wikipedia.orgresearchgate.net |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) complexes with phosphine ligands | Milder temperatures (80-120°C), various solvents, catalytic amounts of Pd | Milder conditions, broader substrate scope, higher yields, catalytic system. researchgate.netorganic-chemistry.org | Requires specialized and often expensive ligands and palladium catalysts. uit.no |

The introduction of the aniline functional group is most commonly achieved through the reduction of a corresponding nitroarene. This approach is highly effective because the nitro group serves as a strong electron-withdrawing group, facilitating the initial aryl ether formation via nucleophilic aromatic substitution, and can then be selectively converted to the amine. researchgate.netacs.org A variety of reducing agents can be employed for this transformation. The Béchamp reduction, using iron metal in acidic media (e.g., Fe/HCl), is a classic and cost-effective method. researchgate.net Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) monohydrate. researchgate.netchemicalbook.com These methods are generally high-yielding and tolerate a wide range of other functional groups. researchgate.net

Alternatively, the aniline moiety can be formed directly via a C-N cross-coupling reaction, most notably the Buchwald-Hartwig Amination . uit.nowikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.org To form a primary aniline like this compound, an ammonia (B1221849) equivalent is required, as the direct use of ammonia can be challenging due to its tight binding to the palladium catalyst. organic-chemistry.orgwikipedia.org Reagents such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide can serve as ammonia surrogates, with the resulting imine or silylamine being hydrolyzed in a subsequent step to yield the primary aniline. organic-chemistry.orgwikipedia.org

A prevalent and logical synthetic route to this compound involves a two-step process starting from readily available precursors: 4-tert-butylphenol and an activated aryl halide like 4-fluoronitrobenzene. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution: The first step is the formation of the diaryl ether linkage. 4-tert-butylphenol is deprotonated with a base (e.g., potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide then displaces the halide (typically fluoride (B91410) or chloride) from 4-halonitrobenzene. The reaction is driven by the strong activation provided by the para-nitro group. This reaction produces the intermediate, 4-(4-tert-butylphenoxy)-1-nitrobenzene. acs.orgresearchgate.net

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine to yield the final product, this compound. As described previously, this can be efficiently accomplished using methods like catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., Fe/HCl). acs.orgresearchgate.net

| Step | Reactants | Reagents & Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 4-tert-butylphenol, 4-fluoronitrobenzene | K₂CO₃, DMAc, 120°C, 12h | 4-(4-tert-butylphenoxy)-1-nitrobenzene | Nucleophilic aromatic substitution (ether formation). acs.org |

| 2 | 4-(4-tert-butylphenoxy)-1-nitrobenzene | H₂, Pd/C, Hydrazine hydrate, Ethanol (B145695), Reflux | This compound | Reduction of nitro group to amine. acs.orgresearchgate.net |

Amination Reactions in the Formation of the Aniline Moiety

Derivatization and Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by the nucleophilic character of the aniline nitrogen and the potential for electrophilic substitution on the electron-rich aromatic rings.

The aniline group is the primary site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with a variety of electrophiles. For instance, the amine can undergo acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides to form secondary or tertiary amines. smolecule.com These derivatization reactions are standard transformations in organic synthesis. jfda-online.com

The phenoxy group itself is generally unreactive towards nucleophilic substitution, as cleavage of the aryl-oxygen ether bond is difficult. However, the aromatic rings, being activated by the amino and phenoxy groups, are susceptible to electrophilic aromatic substitution. The positions ortho and para to these activating groups are the most likely sites for substitution, although the bulky tert-butyl group provides significant steric hindrance on one of the rings. smolecule.com

The aniline moiety is susceptible to oxidation, and the reaction products can vary depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of nitroso or azoxy compounds. Stronger oxidation can convert the amine to a nitro group. The oxidation of anilines can also lead to polymerization, forming complex colored materials, a reaction famously observed with aniline itself to produce polyaniline.

In the context of related compounds, the oxidation of sterically hindered anilines has been studied. For example, the dediazoniation of 2,4,6-tri-tert-butylaniline (B181305) in the presence of butyl nitrite (B80452) leads to the formation of a persistent 2,4,6-tri-tert-butylphenoxy radical, indicating that complex radical pathways can be initiated from the amine functionality. cdnsciencepub.com While specific studies on the oxidation of this compound are not detailed in the provided results, it is reasonable to infer that its aniline group would be the primary site of oxidative transformation. Characterization of such products would typically involve spectroscopic methods like NMR, IR, and mass spectrometry to identify the resulting functional groups (e.g., N=O, N=N, NO₂).

Reductive Transformations and Resulting Functional Groups

The amino group of this compound can undergo various reductive transformations, leading to the formation of different functional groups. These reactions are crucial for the synthesis of novel derivatives with specific chemical properties.

One significant reductive transformation is the conversion of the aniline derivative into other nitrogen-containing functionalities. For instance, the catalytic hydrogenation of related nitro-group-containing precursors is a common method to produce anilines. While not a direct reduction of this compound itself, this highlights the general susceptibility of related nitrogen functionalities to reduction.

Another important reaction is reductive alkylation. This one-pot method involves the reaction of the aniline with a carbonyl compound, such as acetone, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). This process first forms an imine, which is then immediately reduced to a secondary amine. This approach is advantageous as it avoids the use of harsh alkylating agents and minimizes the risk of over-alkylation.

Furthermore, the reduction of nitrosoarenes, which can be conceptually related to the reductive chemistry of anilines, has been studied in the presence of metal complexes. For example, the reaction of nitrosobenzene (B162901) with a dinickel(II) dihydride complex results in the reduction of the nitroso group. researchgate.net While this is not a direct transformation of this compound, it illustrates the potential for reductive activation of related nitrogen-oxygen bonds, which could be relevant in certain reaction pathways.

The following table summarizes key reductive transformations applicable to aniline derivatives.

Schiff Base Formation and Condensation Reactions

This compound readily participates in Schiff base formation, a condensation reaction between its primary amino group and a carbonyl group of an aldehyde or ketone. sjomr.org.innih.gov This reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol. researchgate.net The resulting products, known as Schiff bases or imines, contain a characteristic azomethine (-C=N-) group. sjomr.org.inresearchgate.net

The stability of the formed Schiff base is influenced by the nature of the reactants. Aromatic Schiff bases, particularly those derived from aromatic aldehydes, tend to be more stable due to conjugation. sjomr.org.inresearchgate.net

A specific example is the reaction of 4-tert-butylaniline (B146146) with 4-tert-butylbenzaldehyde (B1265539) in ethanol, which has been studied using matrix-assisted laser desorption ionization-chip systems. sigmaaldrich.com This highlights the utility of modern analytical techniques in characterizing these condensation products.

Schiff bases derived from anilines are significant in coordination chemistry as they can act as ligands, forming complexes with various metal ions. sjomr.org.in For instance, Schiff bases have been synthesized from 4-tert-butyl-o-phenylenediamine and salicylaldehyde (B1680747) derivatives, which then form complexes with metals like Nickel(II), Zinc(II), and Cadmium(II). researchgate.net

Furthermore, condensation reactions of aniline derivatives are not limited to simple aldehydes and ketones. They are employed in the synthesis of more complex structures. For example, 4-tert-butylaniline has been used in the synthesis of a new triphenylamine-containing diamine monomer and 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one. sigmaaldrich.com Statistical condensation reactions involving two different phthalonitriles have been used to create novel unsymmetrical phthalocyanines. researchgate.net

The table below provides examples of Schiff base formation and other condensation reactions involving aniline derivatives.

Advanced Characterization Techniques for 4 4 Tert Butylphenoxy Aniline Research

Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework.

¹H-NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(4-tert-butylphenoxy)aniline (B140168), the spectrum would exhibit several characteristic signals. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to their equivalence and shielding. The aromatic protons on the two phenyl rings would resonate in the downfield region, generally between 6.5 and 7.5 ppm. Their splitting patterns (e.g., doublets, triplets) would be complex due to the substitution pattern and would help assign their specific positions on the rings. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a count of the unique carbon atoms in the molecule. In the spectrum of this compound, distinct signals would be expected for the tert-butyl group's quaternary carbon and its three equivalent methyl carbons. The aromatic carbons would generate a series of signals in the 110-160 ppm range. The carbon atoms directly bonded to the oxygen and nitrogen atoms would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. For instance, in studies of related aniline (B41778) derivatives, aromatic carbons have been observed in this typical range. researchgate.net The assignments for both ¹H and ¹³C NMR are often confirmed using two-dimensional NMR techniques. researchgate.net

Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| tert-Butyl Protons (9H) | ¹H-NMR | ~1.3 | Sharp singlet |

| Amine Protons (2H) | ¹H-NMR | Variable (e.g., 3.5-4.5) | Broad singlet, D₂O exchangeable |

| Aromatic Protons (8H) | ¹H-NMR | ~6.5 - 7.5 | Complex multiplets (doublets, etc.) |

| tert-Butyl Methyl Carbons | ¹³C-NMR | ~31.5 | |

| tert-Butyl Quaternary Carbon | ¹³C-NMR | ~34.5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. Key expected frequencies include:

N-H Stretching: Two distinct bands in the region of 3300–3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations are observed in the 1450–1600 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the aryl ether linkage would be present, typically in the 1200–1250 cm⁻¹ range for the asymmetric stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The two aromatic rings and the ether linkage in this compound constitute a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or dichloromethane, would show absorption maxima (λmax) corresponding to π → π* transitions. The presence of the amine and tert-butyl groups as substituents on the phenyl rings influences the exact wavelength and intensity of these absorptions. researchgate.net

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a compound like this compound (molecular formula C₁₆H₁₉NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (241.34 Da).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly useful for analyzing non-volatile organic molecules, preventing significant fragmentation and clearly showing the molecular ion peak. rsc.org In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision (e.g., to four decimal places), which allows for the unambiguous confirmation of the molecular formula. rsc.org Analysis of the fragmentation pattern can further confirm the structure, with common fragments corresponding to the loss of a tert-butyl group or cleavage at the ether bond.

Chromatographic Methods for Purification and Analytical Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the synthesis of this compound for both the purification of the final product and the analytical assessment of its purity.

Column Chromatography for Compound Isolation

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. googleapis.com In the synthesis of this compound, it is the standard method for isolating the product from unreacted starting materials, by-products, and catalysts. The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.org A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column.

Separation is achieved based on the differential adsorption of the components to the stationary phase. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer. For this compound, a typical mobile phase would be a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc). vu.ltlu.se By gradually increasing the polarity of the eluent, the components can be eluted sequentially and collected in separate fractions, yielding the purified compound.

Typical Parameters for Column Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Solvent system that flows through the column. | Hexane/Ethyl Acetate gradient (e.g., 19:1 to 4:1) rsc.org |

| Detection Method | Method to monitor the fractions as they elute. | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an analytical chromatographic technique used to separate, identify, and quantify each component in a mixture. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and speed.

HPLC is not typically used for large-scale purification but is invaluable for analytical assessment. researchgate.net It is used to determine the purity of the synthesized this compound by detecting and quantifying any impurities present. nih.gov In a typical reversed-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The purity is determined by integrating the area of the product's peak in the chromatogram and comparing it to the total area of all peaks. HPLC can also be used to monitor the progress of a chemical reaction. google.com

Thermal and Morphological Analysis of this compound-Based Materials

The incorporation of the bulky 4-tert-butylphenoxy group into polymer backbones significantly influences their thermal behavior and solid-state morphology. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are indispensable for elucidating these characteristics.

Differential Scanning Calorimetry (DSC) for Phase Transition Studiesnih.govtorontech.commdpi.com

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. datapointlabs.com For polymers synthesized using this compound or its derivatives, DSC is crucial for determining key thermal events like the glass transition temperature (Tg) and melting temperature (Tm). nih.govdatapointlabs.com

The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. datapointlabs.com The Tm is the temperature at which a crystalline or semicrystalline material changes from a solid to a liquid phase. datapointlabs.com These parameters are critical as they define the operational temperature range of the material.

In research involving polyimides derived from dianhydrides and diamines containing bulky side groups, such as the tert-butylphenoxy moiety, DSC is employed to study how these structural elements affect the polymer's thermal properties. For instance, studies on semicrystalline polyimides show that the structure of the diamine directly impacts the Tg and Tm. mdpi.com The presence of the bulky tert-butylphenoxy group can influence chain packing and mobility, which is reflected in the DSC thermogram.

Research findings on polyimides with structures related to this compound demonstrate a range of thermal transitions. For example, a polyimide derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER) exhibited a Tg at 190 °C and two distinct melting peaks at 331 °C and 350 °C. mdpi.com Another polyimide from the same dianhydride but with 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ) showed a higher Tg of 214 °C and a single melting point at 388 °C. mdpi.com

| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Source |

| Polyimide (HQDPA/TPER) | 190 °C | 331 °C, 350 °C | mdpi.com |

| Polyimide (HQDPA/TPEQ) | 214 °C | 388 °C | mdpi.com |

| Polyimides (BAPCD-based) | 259 °C - 276 °C | Not observed for most | kpi.ua |

Table 1: Thermal transition temperatures of various polyimides determined by DSC. The data illustrates how monomer composition influences the thermal properties.

X-ray Diffraction (XRD) for Crystalline Structure Analysistorontech.commdpi.comkpi.ua

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. pdx.eduucmerced.edu By directing an X-ray beam at a sample and measuring the angles and intensities of the diffracted beams, one can determine whether a material is crystalline, amorphous, or semicrystalline. forcetechnology.com Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification. forcetechnology.com

In the context of polymers derived from this compound, XRD is essential for assessing the degree of crystallinity. The arrangement of polymer chains into ordered, crystalline regions or disordered, amorphous domains profoundly affects the material's mechanical and thermal properties.

The incorporation of bulky, asymmetric groups like 4-tert-butylphenoxy into a polymer backbone generally hinders the close, regular packing of chains required for crystallization. kpi.ua This often results in the formation of amorphous or semi-crystalline materials. For example, a study on new polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD), which has a bulky pendant group, showed that most of the resulting polymers were amorphous, as determined by wide-angle X-ray scattering (WAXS). kpi.ua The bulky cyclododecylidene group, much like the tert-butylphenoxy group, was found to inhibit close chain packing and reduce crystallinity. kpi.ua Only the polyimide derived from the rigid pyromellitic dianhydride showed crystalline characteristics. kpi.ua

| Polymer System | Crystallinity | Key Finding | Source |

| Polyimides from BAPCD | Mostly Amorphous | The bulky pendant group inhibits chain packing, reducing crystallinity. | kpi.ua |

| LARC-TPI Polyimide Film | Semicrystalline (max 25%) | Crystallinity could be induced by specific curing protocols. |

Table 2: Crystallinity of different polyimide systems as determined by X-ray Diffraction. The presence of bulky side groups often leads to amorphous structures.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determinationtorontech.com

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.org The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume, in solution. wikipedia.org Larger molecules pass through the GPC column more quickly, while smaller molecules take a longer path through the porous gel, resulting in a separation by size. wikipedia.org

For polyimides and other polymers synthesized from this compound, GPC is critical for confirming that a high molecular weight polymer has been successfully formed. The molecular weight is a key determinant of a polymer's mechanical properties, such as strength and toughness.

In the synthesis of electroactive polyimides, for instance, GPC was used to determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the resulting polymers. A non-electroactive polyimide synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and 4,4′-oxydianiline (ODA) for comparison purposes was found to have a high molecular weight, with an Mw of 98,500 and an Mn of 51,800, relative to polystyrene standards. ysu.am Such measurements are vital for establishing structure-property relationships in these advanced materials.

| Polymer System | Weight Average Molecular Weight (Mw) | Number Average Molecular Weight (Mn) | GPC Standard | Source |

| Polyimide (6FDA/ODA) | 98,500 g/mol | 51,800 g/mol | Polystyrene | ysu.am |

Table 3: Molecular weight data for a representative polyimide determined by Gel Permeation Chromatography. This data is essential for confirming successful polymerization and for understanding mechanical behavior.

Computational and Theoretical Studies of 4 4 Tert Butylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-(4-tert-butylphenoxy)aniline (B140168), these methods can map out electron density distributions, determine orbital energies, and calculate various molecular properties that govern its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as substituted anilines and diaryl ethers, have demonstrated the utility of this approach. researchgate.netrsc.orgnih.govacs.orgimperial.ac.ukkashanu.ac.irnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a range of electronic properties.

Table 1: Representative DFT-Calculated Properties for Aniline (B41778) Derivatives Note: This table presents data for analogous compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Property | 2-Nitroaniline (B44862) nih.gov | 4-Methoxy-2-nitroaniline (B140478) nih.gov |

|---|---|---|

| Total Energy (Hartree) | -471.35 | -585.88 |

| Dipole Moment (Debye) | 4.34 | 5.87 |

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netnih.govresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, specifically on the nitrogen atom's lone pair and the associated π-system. researchgate.netkashanu.ac.ir The electron-donating amino group increases the energy of the HOMO. Conversely, the LUMO is likely to be distributed across the π-system of both aromatic rings. The tert-butyl group, being weakly electron-donating, would have a minor influence on the electronic properties compared to the amino group.

The analysis of frontier orbitals for similar molecules, such as nitrobenzene (B124822) and aniline, shows how substituent groups influence the electronic structure. researchgate.net For instance, the amino group in aniline raises the HOMO energy, making it a good electron donor, while the nitro group in nitrobenzene lowers the LUMO energy, making it a good electron acceptor.

Table 2: Representative Frontier Molecular Orbital Energies for Aniline and Nitrobenzene Note: This table provides data for analogous compounds to illustrate typical FMO energies, as specific data for this compound is not available in the cited literature.

| Compound | HOMO Energy (eV) researchgate.net | LUMO Energy (eV) researchgate.net | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.91 | -0.41 | 5.50 |

| Nitrobenzene | -7.07 | -2.12 | 4.95 |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for studying the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods can predict its preferred shapes and how it might interact with other molecules in a complex environment.

Conformational Analysis and Stability

The conformational landscape of this compound is primarily defined by the torsion angles of the C-O-C ether linkage. Studies on the parent molecule, diphenyl ether, have shown that the molecule is not planar. cdnsciencepub.comresearchgate.net Instead, it adopts a "twisted" conformation to minimize steric repulsion between the ortho-hydrogens of the two phenyl rings. cdnsciencepub.comresearchgate.net The most stable conformations are characterized by the two phenyl rings being twisted out of the C-O-C plane.

For this compound, similar conformational preferences are expected. The bulky tert-butyl group on one ring and the amino group on the other will influence the precise rotational energy barriers and the dihedral angles of the lowest energy conformers. Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the ether linkage to identify the global and local energy minima. These calculations would reveal the most stable three-dimensional structures of the molecule. Theoretical studies on diphenyl ether have identified low energy barriers for the interconversion of stable conformers, suggesting that the molecule is conformationally flexible. researchgate.net

Table 3: Representative Conformational Data for Diphenyl Ether Note: This table presents data for the parent diphenyl ether to illustrate the outputs of conformational analysis, as specific data for this compound is not available in the cited literature.

| Computational Method | Calculated Minimum Energy Conformation (Dihedral Angles) cdnsciencepub.com | Energy Barrier for Rotation (kcal/mol) cdnsciencepub.com |

|---|---|---|

| AM1 | ~30° / 30° | ~1 |

| MNDO | ~50° / 50° | ~1 |

| Becke3LYP/3-21G | ~25° - 50° region | Not specified |

Prediction of Intermolecular Interactions in Complex Systems

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique would be invaluable for understanding its behavior in condensed phases, such as in solution or within a biological system. MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into intermolecular interactions.

For this compound, MD simulations could predict how it interacts with solvent molecules, forming hydrogen bonds via its amino group. In the context of medicinal chemistry, where diaryl ether scaffolds are common, MD simulations can be used to model the binding of such molecules to protein targets. kuleuven.benih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can help in the rational design of new molecules with improved binding affinity.

Research on 4 4 Tert Butylphenoxy Aniline Derivatives and Structure Activity Relationships

Design and Synthesis of Novel Analogs of 4-(4-Tert-butylphenoxy)aniline (B140168)

The synthesis of this compound itself is typically achieved through a nucleophilic aromatic substitution reaction, where 1-tert-butyl-4-(4-nitrophenoxy)benzene (B1637434) is reduced. acgpubs.org The nitro-precursor is formed by reacting a phenoxide with a nitro-halo-benzene. acgpubs.org This foundational synthesis pathway allows for considerable variation in the starting materials to create novel analogs.

Systematic modifications of the two aryl rings in the this compound structure have been a key strategy to modulate the electronic, steric, and lipophilic properties of the resulting compounds.

One major area of investigation involves introducing substituents onto either of the phenyl rings. For instance, in the development of inhibitors for the bacterial enzyme FabV, a library of congeners based on the diaryl ether scaffold was created to probe their SAR. kuleuven.be Similarly, research into low dielectric constant polyimides has led to the synthesis of complex diamines where the core this compound structure is significantly altered. acs.org In one such modification, two 4-(4-aminophenoxy)-2-tert-butylphenoxy units are linked together through a sulfone bridge, creating the monomer bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone (PSNH). acs.org This modification highlights how bridging units can be introduced between aniline-containing diaryl ether fragments to create larger, functional molecules. acs.org

Another approach involves altering the substitution pattern on the phenoxy ring. While the parent compound has a tert-butyl group, analogs with other substituents like methoxy (B1213986) and fluoro groups have been synthesized to study their effects on biological activity. acgpubs.org

Table 1: Examples of Analogs with Modified Aryl Ring Structures

| Base Compound | Modification | Resulting Compound Name | Application/Research Focus | Reference |

| Diaryl Ether Core | Introduction of a sulfone bridge between two diaryl ether units containing the aniline (B41778) moiety. | Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone | Monomer for low dielectric polyetherimides | acs.org |

| 4-(Phenoxy)aniline | Introduction of a tert-butyl group on the phenoxy ring. | This compound | Synthetic intermediate | acgpubs.org |

| 4-(Phenoxy)aniline | Introduction of a methoxy group on the phenoxy ring. | 4-(4-Methoxyphenoxy)aniline | Synthetic intermediate | acgpubs.org |

| Diaryl Ether Core | Introduction of a perfluorobiphenyl unit. | 4,4′-Bis[4-(4-hydroxyl-2-tert-butylphenoxy)]perfluorobiphenyl | Monomer for low dielectric polyetherimides | acs.org |

Modifications to the ether linkage and the aniline functional group are crucial for fine-tuning the molecule's properties. The ether bond can be replaced with other linking groups to alter conformational flexibility and electronic properties.

The aniline group, a primary aromatic amine, is a key site for derivatization. It can be acylated to form amides, alkylated, or incorporated into heterocyclic systems. For example, in the development of inhibitors for the deubiquitinating enzyme UCHL1, an amine linker was explored as an alternative to an ether linker, and N-alkyl analogs were synthesized to probe the chemical space around this position. acs.org In another study, 4-anilinoquinazolines were developed as potent enzyme inhibitors, where the aniline nitrogen becomes part of a larger pharmacophore. nih.gov The synthesis of thiocarbamide derivatives also demonstrates the reactivity of the aniline group, where it is condensed with substituted thioureas. gsconlinepress.comgsconlinepress.com

The introduction of specific functional groups onto the this compound scaffold is a primary strategy for developing materials with desired properties or molecules with specific biological activities.

For materials science applications, bulky and thermally stable groups are often incorporated. The synthesis of bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone is a prime example, where the entire molecule serves as a diamine monomer for the production of high-performance polyetherimides with low dielectric constants and good thermal stability. acs.org The tert-butyl groups contribute to increasing the free volume within the polymer matrix, which helps lower the dielectric constant. acs.org

In medicinal chemistry, functional groups are introduced to interact with specific biological targets. Research into antitubercular agents has led to the synthesis of complex molecules like 6-(4-tert-butylphenoxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol, where the aniline moiety of a precursor is used to construct a benzimidazole (B57391) ring system, a known pharmacophore. nih.gov Similarly, the aniline group can be used to link the diaryl ether motif to other biologically active fragments, as seen in the design of 4-anilinoquinoline derivatives as potent tubulin depolymerization agents for cancer therapy. nih.gov

Table 2: Examples of Functionalization for Specific Applications

| Functional Group/Moiety Introduced | Application | Example Compound Class | Reference |

| Sulfone bridge and additional phenoxy-aniline units | Low dielectric materials | Polyetherimide monomers | acs.org |

| Benzimidazole-2-thiol | Antitubercular agents | 6-(4-tert-butylphenoxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol | nih.gov |

| Quinoline | Anticancer agents (tubulin inhibitors) | 4-Anilinoquinoline derivatives | nih.gov |

| Chloroacetohydrazide | Enzyme inhibitors (UCHL1) | Chloroacetohydrazide scaffold with ether/amine linkers | acs.org |

Variations in the Linking Ether or Aniline Groups

Investigation of Structure-Reactivity Relationships in Synthetic Pathways

The relationship between the structure of this compound derivatives and their reactivity in synthetic transformations is a key consideration for efficient synthesis design. The electronic and steric properties of substituents on the aryl rings can significantly influence reaction outcomes.

The inherent structure of the diaryl ether can also lead to specific, sometimes unexpected, reactivity. In a study on 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones, photochemical irradiation led to a rearrangement where the 4-tert-butylphenyl group migrated from the ether oxygen to the aniline nitrogen, a product of the Smiles rearrangement. researchgate.net This demonstrates how the spatial arrangement of the arylamino and phenoxy groups facilitates specific intramolecular reactions under certain conditions. researchgate.net Understanding these relationships is crucial for predicting reaction pathways and optimizing the synthesis of target molecules.

Elucidation of Structure-Biological Activity Relationships (SAR) in Mechanistic Contexts

A central goal of synthesizing derivatives of this compound is to understand how structural changes impact biological activity. pharmacologymentor.com This is achieved through Structure-Activity Relationship (SAR) studies, which systematically alter parts of the molecule and measure the resulting effect on a biological target.

For 4-anilinoquinazoline-based inhibitors of the epidermal growth factor receptor (EGFR), SAR studies revealed that substitution on the aniline ring is critical for potency. nih.gov Small, lipophilic groups at the 3-position of the aniline ring were preferred, while the quinazoline (B50416) portion was essential for activity, with electron-donating groups on this ring system enhancing potency. nih.gov

In the context of UCHL1 inhibitors, SAR studies on a chloroacetohydrazide scaffold linked to a phenyl group via an ether or amine showed a preference for para-substitution on the phenyl ring. acs.org Smaller functional groups were generally favored, and modifications to the chloroacetohydrazide portion were not well-tolerated, suggesting its importance for interaction with the enzyme's active site. acs.org

Table 3: Summary of Structure-Biological Activity Relationships (SAR)

| Target/Application | Structural Moiety Modified | Key SAR Findings | Reference |

| EGFR Inhibition | Substituents on the aniline ring of 4-anilinoquinazolines | Small lipophilic groups at the 3-position of the aniline ring are preferred for high potency. | nih.gov |

| UCHL1 Inhibition | Phenyl ring substitution on a linked scaffold | Para-substitution is favored over meta or ortho. Smaller functional groups are generally better tolerated. | acs.org |

| FabV Inhibition | Diaryl ether scaffold | The diaryl ether scaffold is a preferred chemotype for inhibiting Y. pestis FabV. | kuleuven.be |

| Lipophilicity (QSAR) | General aniline derivatives | Descriptors like hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), and van der Waals volume (vWV) are key predictors of lipophilicity. | nih.gov |

| Anticancer (Tubulin Inhibition) | 4-Anilinoquinoline derivatives | A specific derivative, 14h, showed potent cytotoxic activity by binding to the colchicine (B1669291) site of tubulin. | nih.gov |

Applications of 4 4 Tert Butylphenoxy Aniline in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The electronic and steric properties of the 4-tert-butylphenoxy-aniline motif are leveraged in the design of molecules for optoelectronic applications.

In the field of dye-sensitized solar cells (DSSCs), the structural components of 4-(4-tert-butylphenoxy)aniline (B140168) are utilized in the design of high-performance organic dyes. The bulky 4-tert-butylphenoxy group is often incorporated into complex dye molecules, particularly those based on perylene (B46583) imide.

The primary functions of this bulky group in DSSC sensitizers are:

Suppression of Molecular Aggregation : The steric hindrance provided by the tert-butyl group helps to prevent the dye molecules from aggregating on the surface of the semiconductor (typically TiO₂). This aggregation can otherwise lead to efficiency losses through self-quenching.

Enhancement of Electron-Donating Ability : In some molecular designs, the presence of a tert-butyl group on a phenylamine donor can enhance its electron-donating strength, which is a critical factor for efficient charge transfer.

Improved Solubility : The group enhances the solubility of the complex dye molecules in the organic solvents used for cell fabrication.

There is no specific information in the publicly available scientific literature regarding the incorporation of this compound into organic field-effect transistors (OFETs).

Design of Materials for Optical Limiting Applications

The incorporation of the 4-tert-butylphenoxy moiety into larger macrocyclic structures has been explored for its potential in developing materials for optical limiting. Optical limiters are devices that exhibit a decrease in transmittance as the intensity of incoming light increases, a crucial function for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The mechanism behind this property in organic molecules often involves reverse saturable absorption (RSA), where the excited state absorption cross-section is significantly larger than the ground state absorption cross-section.

Research into phthalocyanine (B1677752) derivatives has demonstrated the influence of peripheral substituents like the 4-tert-butylphenoxy group on their nonlinear optical (NLO) properties. In a study of zinc phthalocyanine isomers, the 4β-(4-tert-butylphenoxy)phthalocyanine C4h isomer was found to exhibit superior NLO properties compared to other isomers. researchgate.net The experimental nonlinear absorption coefficient (β) is a key parameter for evaluating the performance of these materials. Z-scan experiments on different isomers revealed strong RSA profiles, with the C4h isomer showing the highest value. researchgate.net

| Isomer Symmetry | βexp (x 10-10 m/W) |

|---|---|

| C4h | 9.31 |

| D2h | 7.89 |

| Cs | 7.32 |

| C2v | 1.77 |

These findings underscore the importance of molecular symmetry and the strategic placement of substituents like the 4-tert-butylphenoxy group in tuning the NLO response of materials for advanced optical limiting applications. researchgate.net

Photoconductive and Luminescent Material Development (e.g., Perylene Derivatives)

The this compound structural element, particularly the 4-tert-butylphenoxy group, is a valuable substituent in the design of high-performance luminescent and photoconductive materials based on perylene derivatives. Perylene dyes are known for their high absorption coefficients, excellent chemical and thermal stability, and high fluorescence quantum yields, making them ideal candidates for applications in organic electronics and light-harvesting arrays. researchgate.net

The primary role of the 4-tert-butylphenoxy substituent is often to improve the solubility of the larger perylene core in common organic solvents and to prevent aggregation, which can quench fluorescence and hinder device performance. researchgate.net The bulky tert-butyl group enhances solubility and ensures that the molecules remain isolated, preserving their intrinsic photophysical properties. researchgate.net

In studies of photoinduced charge transfer (CT) in perylene-based donor-acceptor systems, derivatives bearing 4-tert-butylphenoxy groups are often synthesized as model compounds. nih.gov Because the 4-tert-butylphenoxy group is considered non-electron-donating, it allows researchers to establish a baseline for fluorescence and excited-state lifetimes. By comparing these properties to those of perylenes substituted with electron-donating groups (like 4-methoxyphenoxy), the dynamics of the charge-transfer process can be systematically investigated. nih.gov

Research has shown that perylene derivatives substituted with 4-tert-butylphenoxy groups at the bay positions exhibit high fluorescence quantum yields, often close to unity, with fluorescence lifetimes in the nanosecond range. nih.gov This indicates that the 4-tert-butylphenoxy substituent does not significantly quench the fluorescence of the perylene core. nih.gov

| Compound | Substituent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

|---|---|---|---|---|---|

| Perylene Tetraester Derivative (1a) | 4-tert-butylphenoxy | 527, 495 | 538, 578 | 0.98 | 4.5 |

| Perylene Monoimide Diester (2a) | 4-tert-butylphenoxy | 538, 504 | 547, 588 | 0.99 | 4.2 |

| Perylene Bisimide (3a) | 4-tert-butylphenoxy | 571, 532 | 580, 626 | 1.00 | 4.1 |

The synthesis of these materials typically involves the substitution of bromine or chlorine atoms on the perylene core with the 4-tert-butylphenoxy group via a nucleophilic aromatic substitution reaction, often achieving high yields. nih.govacs.org This synthetic versatility allows for the creation of a wide range of perylene-based materials with tailored electronic and optical properties for use in organic light-emitting diodes (OLEDs), solar cells, and photosensitizers. researchgate.net

Liquid Crystalline Materials Development

Synthesis of Mesogenic Compounds Featuring this compound Elements

The molecular architecture of this compound, characterized by a rigid core and a specific aspect ratio, makes it a promising building block for the synthesis of mesogenic compounds, which are the fundamental components of liquid crystals. The formation of liquid crystalline phases (mesophases) is highly dependent on molecular structure, requiring an anisotropy that allows for long-range orientational order. researchgate.netresearchgate.net

Mesogenic compounds are often synthesized through the formation of a Schiff base (an imine linkage, -C=N-), which connects two or more aromatic rings. This linkage maintains the molecular rigidity necessary for mesophase formation. A common synthetic route involves the condensation reaction between an aniline (B41778) derivative and an aldehyde. researchgate.netijcm.ir Given its structure, this compound can serve as the aniline component in such reactions.

While direct synthesis of mesogens from this compound is not extensively documented in the provided sources, the synthesis of analogous structures provides a clear precedent. For example, new Schiff base mesogenic compounds have been successfully prepared by reacting 1,4-phenylenediamine with various substituted benzaldehydes. researchgate.net The resulting molecules, which feature a central phenylenediamine unit flanked by two substituted phenyl rings, exhibit nematic and smectic liquid crystal phases. researchgate.net The specific nature of the terminal groups, such as alkyl or alkoxy chains, plays a crucial role in determining the type of mesophase and the transition temperatures. researchgate.net

The general synthetic scheme for producing a potential mesogen using this compound would involve:

Reactant Selection : this compound is reacted with a selected aromatic aldehyde, such as a 4-alkoxybenzaldehyde. The length of the alkoxy chain on the aldehyde can be varied to tune the mesomorphic properties.

Condensation Reaction : The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695), often with catalytic amounts of acid, to form the imine bond. ijcm.ir

Purification and Characterization : The resulting Schiff base is purified, and its chemical structure is confirmed using techniques like FT-IR and NMR spectroscopy. nih.gov The mesomorphic properties are then investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify liquid crystalline phases and determine transition temperatures. researchgate.netnih.gov

The rigid diphenyl ether core of this compound, combined with the bulky tert-butyl group, would be expected to influence the resulting compound's phase behavior, potentially leading to the formation of stable nematic or smectic phases.

Studies on Liquid Crystal Alignment and Photoinduced Electron Transfer

The unique properties of molecules containing tert-butylphenoxy groups are leveraged in advanced studies of liquid crystal (LC) behavior, particularly in controlling LC alignment and investigating photoinduced electron transfer within an ordered LC medium.

Liquid Crystal Alignment: The alignment of liquid crystal molecules on a substrate is critical for the functioning of display devices and photonic applications. frontiersin.org The surface properties of the alignment layer dictate the orientation of the LC molecules. Research has shown that polymer films containing tert-butylphenoxy moieties can induce specific alignment behaviors. For instance, polystyrene films substituted with 2,4-di-tert-butylphenoxymethyl side groups have been successfully used as LC alignment layers. mdpi.com

The alignment behavior is directly related to the surface energy of the polymer film. The bulky and nonpolar 2,4-di-tert-butylphenoxymethyl groups decrease the surface energy of the film. When the total surface energy drops below a certain threshold (approximately 29.4 mJ/m²), the film induces a vertical alignment of the liquid crystal molecules. mdpi.com This demonstrates that incorporating tert-butylphenoxy groups into polymer backbones is an effective strategy for creating sustainable and effective vertical alignment layers for LC devices. mdpi.com

| Polymer Film | Molar Content of 2,4-di-tert-butylphenoxymethyl (%) | Total Surface Energy (mJ/m²) | Observed LC Alignment |

|---|---|---|---|

| PDtBP19 | 19 | 34.4 | Random Planar |

| PDtBP35 | 35 | 29.4 | Vertical |

| PDtBP68 | 68 | 28.3 | Vertical |

| PDtBP88 | 88 | 27.9 | Vertical |

Photoinduced Electron Transfer: Nematic liquid crystals can also serve as anisotropic solvents that can orient guest molecules, providing a unique environment to study processes like photoinduced electron transfer (PET). In these studies, donor-acceptor molecules are dissolved in a liquid crystal host, such as 4-(n-pentyl)-4′-cyanobiphenyl (5CB). researchgate.netresearchgate.net The liquid crystal medium is then aligned, which in turn orients the dissolved donor-acceptor molecules.

While not using this compound directly, a relevant study investigated a donor-acceptor dyad where the acceptor chromophore contained two 3,5-di-tert-butylphenoxy groups. researchgate.netresearchgate.net This structure highlights the utility of the tert-butylphenoxy moiety in such systems. When the aligned sample is excited with polarized light, ultrafast charge separation occurs. The ordered environment of the liquid crystal was found to slow down the charge recombination kinetics, enhancing the lifetime of the resulting ion pair. researchgate.net This effect is highly desirable for applications in solar energy conversion, where longer-lived charge-separated states can improve efficiency. researchgate.net

Formulation of Resins, Adhesives, and Coatings

The this compound structure is a valuable precursor in the formulation of high-performance epoxy resins, which are widely used in advanced composites, adhesives, and coatings due to their excellent mechanical properties, thermal stability, and chemical resistance.

Specifically, this compound can be used to produce N,N-diglycidyl-4-(4-tert-butyl phenoxy)aniline. google.com This compound is a type of epoxy resin that can be incorporated into formulations for fiber-reinforced composite materials, which are critical in the aerospace and automotive industries. The production of this epoxy resin involves reacting the phenoxy aniline derivative with epichlorohydrin, followed by cyclization with an alkali compound. google.com

The general class of phenoxy aniline-derived epoxy resins offers good heat resistance and mechanical strength. The inclusion of the bulky tert-butyl group on the phenoxy ring can influence properties such as viscosity and handleability of the uncured resin, as well as the toughness and moisture resistance of the final cured product. google.com

The broader family of oxydianiline compounds, to which this compound is related, is known for its use in producing temperature-resistant polymers. hmdb.ca These polymers, including polyimides and poly(amide)imide resins, are formulated into a variety of products:

Heat-resistant wire enamels and coatings hmdb.ca

High-strength adhesives hmdb.ca

Insulating films and varnishes hmdb.ca

Laminates and composites for aerospace vehicles hmdb.ca

The presence of the ether linkage and the aromatic rings in the this compound backbone contributes to the thermal stability and rigidity required for these demanding applications.

Mechanistic Investigations of Biological Activity Associated with 4 4 Tert Butylphenoxy Aniline

Modulation of Enzyme Activity and Interference with Cellular Pathways

Investigations into 4-(4-tert-butylphenoxy)aniline (B140168) and its derivatives have revealed their capacity to modulate key enzymes and interfere with cellular signaling. A notable finding is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation.

Furthermore, studies have demonstrated the ability of related compounds to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial protein complex that regulates the transcription of genes involved in inflammation and immune responses. nih.gov Inhibition of the NF-κB pathway by preventing its translocation into the nucleus effectively suppresses the production of pro-inflammatory molecules. nih.gov

Ligand-Protein Interactions and Selective Binding Studies

The biological effects of this compound are intrinsically linked to its ability to bind to specific proteins. The study of these ligand-protein interactions is crucial for understanding the compound's mechanism of action. Research has shown that compounds with similar structures can interact with various biological targets, and their binding affinity is a key determinant of their therapeutic potential. The diphenyl ether structure, with its tert-butyl and amino groups, influences the compound's lipophilicity and potential for biochemical interactions. ontosight.ai

Hydrophobic interactions are a significant factor in how these ligands bind to proteins. nih.gov The tert-butyl group, in particular, can facilitate binding within hydrophobic pockets of target proteins, contributing to the stability of the ligand-protein complex. nih.gov

Exploration of Antiviral Mechanisms

The antiviral potential of this compound and its derivatives has been an area of active research. Studies have explored the activity of similar structural motifs against various viruses, including influenza. One identified mechanism of antiviral action is the inhibition of hemagglutinin (HA)-mediated fusion. nih.gov This process is critical for the entry of the virus into host cells. By binding to a hydrophobic cavity in the HA stem, these compounds can stabilize the protein and prevent the conformational changes necessary for fusion, thereby inhibiting viral replication. nih.gov The presence of a tert-butyl group has been noted to have a positive effect on this antiviral activity, likely due to enhanced hydrophobic interactions within the binding pocket of the viral protein. nih.gov

Anti-inflammatory Effects through Cytokine and Enzyme Inhibition

The anti-inflammatory properties of this compound and related compounds are well-documented and are attributed to their ability to inhibit key inflammatory mediators. As previously mentioned, the inhibition of the COX-2 enzyme is a primary mechanism. nih.gov Additionally, research has shown that these compounds can significantly reduce the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This reduction in cytokine levels is a direct consequence of the downregulation of the NF-κB pathway. nih.gov

Table 1: Effects of this compound Analogs on Inflammatory Mediators

| Inflammatory Mediator | Observed Effect | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Reduction in expression | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | nih.gov |

| Interleukin-1β (IL-1β) | Inhibition of production | nih.gov |

| Interleukin-6 (IL-6) | Inhibition of production | nih.gov |

Antioxidative Properties and Cellular Protection from Oxidative Stress

Compounds structurally related to this compound have demonstrated antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. smolecule.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The antioxidant activity of these compounds lies in their ability to scavenge free radicals. The aniline (B41778) moiety can donate an electron to stabilize ROS, thus preventing them from damaging vital cellular components like lipids, proteins, and DNA. This cellular protection against oxidative damage is a key aspect of their therapeutic potential.

Table 2: Summary of Mechanistic Investigations

| Biological Activity | Investigated Mechanism | Key Findings |

|---|---|---|

| Enzyme Modulation | Inhibition of Cyclooxygenase-2 (COX-2) | Reduces production of inflammatory prostaglandins. nih.gov |

| Cellular Pathway Interference | Downregulation of NF-κB signaling | Suppresses transcription of pro-inflammatory genes. nih.gov |

| Ligand-Protein Interaction | Binding to viral hemagglutinin (HA) | Inhibits viral fusion and entry into host cells. nih.gov |

| Antiviral | Inhibition of HA-mediated fusion | The tert-butyl group enhances binding affinity. nih.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Mediated by NF-κB pathway inhibition. nih.gov |

| Antioxidant | Free radical scavenging | Protects cells from oxidative damage. smolecule.com |

Future Research Directions and Interdisciplinary Outlook

Innovation in Green Synthesis Methodologies for 4-(4-Tert-butylphenoxy)aniline (B140168)

The chemical industry's shift towards sustainability necessitates the development of environmentally friendly synthetic routes. rsc.org Amines are crucial intermediates in various sectors, and their synthesis is a key area for green chemistry innovation. benthamdirect.com Future research on this compound will likely focus on "green" synthesis protocols that minimize waste and avoid hazardous substances. wpmucdn.com

Key areas for innovation include:

Catalytic Routes: Developing highly efficient and recyclable catalysts is a primary goal. Research into heterogeneous catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) or palladium-doped TiO2, offers promising avenues for the synthesis of aromatic amines. rsc.orgresearchgate.net These catalysts can facilitate reactions under milder, solvent-free conditions, simplifying product isolation and reducing environmental impact. rsc.org

Bio-based Precursors: A significant leap in green synthesis involves using renewable resources. rsc.org Future methodologies could explore the synthesis of this compound precursors from biomass-derived molecules, such as those containing alcohol and amine functionalities. rsc.org

Alternative Solvents and Conditions: Moving away from toxic solvents is a cornerstone of green chemistry. rsc.org Research into using "green" solvents like ethanol (B145695) or even solvent-free conditions, such as grinding methods at room temperature, could drastically reduce the environmental footprint of the synthesis process. rsc.orgresearchgate.net The use of plant extracts, which contain phytochemicals that can act as reducing and stabilizing agents, represents another eco-friendly approach. nih.govipinnovative.comnih.gov

These green methodologies aim to overcome the limitations of traditional synthesis, such as the use of harsh chemicals, low temperatures, and long reaction times, making the production of this compound more sustainable and cost-effective. rsc.orgipinnovative.com

Exploration of Novel Material Science Applications with Tailored Properties

The distinct chemical structure of this compound makes it a prime candidate for creating advanced materials with customized properties. Its derivatives have already shown promise in medicinal chemistry and materials science.

A major application lies in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the bulky tert-butyl group into the polymer backbone can significantly alter the material's properties. For instance, it has been shown to improve the solubility of polyimides in organic solvents like N-methyl-2-pyrrolidone (NMP) without compromising their high thermal stability. koreascience.krresearchgate.net This allows for the casting of flexible and transparent films. koreascience.kr

Future research will likely focus on:

Advanced Polyimides: Synthesizing novel polyimides from diamines containing the this compound structure for applications such as gas separation membranes and flexible substrates for electronics. koreascience.krresearchgate.net The bulky tert-butyl phenoxy group can increase the fractional free volume and d-spacing of the polymer matrix, enhancing gas permeability. researchgate.net

Electroactive Polymers: Developing electroactive polyimides (EPIs) that incorporate oligoaniline or this compound units. researchgate.net These materials have potential applications in anticorrosion coatings, electrochromic devices, and electrochemical sensors. researchgate.net

Perylene-Based Systems: Integrating this compound derivatives into complex molecular arrays, such as those containing perylene-imides, for applications in artificial photosynthesis. rsc.org In these systems, the 4-tert-butylphenoxy group can act as a non-electron-donating substituent, which is useful for creating model compounds to study photoinduced charge-transfer processes. nih.govacs.org

Table 1: Properties of Polyimides Derived from this compound Analogs

| Polymer Derivative | Key Feature | Resulting Property | Potential Application | Reference |

|---|---|---|---|---|

| Polyimide from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) | Pendant tert-butyl group | Good solubility in NMP, forms flexible, transparent films | Flexible electronics substrates | koreascience.kr |

| Polyimides from 1,3-diamino-4-(4′- tert-butylphenoxy)benzene | Bulky tert-butyl phenoxy group | Improved solubility, higher free volume, and enhanced gas permeability | Gas separation membranes | researchgate.net |

| Polyetherimides with tert-butyl phenylene oxide units | tert-butyl group | Low dielectric constant while maintaining thermal stability | High-frequency electronics, microelectronics | acs.org |

Deeper Mechanistic Understanding of Biological Interactions and Pathways

The this compound scaffold belongs to the diphenyl ether class of compounds, which is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai The presence of the aniline (B41778) group provides a site for various biochemical interactions, while the tert-butyl group can enhance lipophilicity and metabolic stability, crucial factors for a compound's behavior in biological systems. ontosight.aievitachem.com

Future research will aim to elucidate the specific mechanisms through which this compound and its derivatives exert their biological effects. This involves:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that derivatives of this compound interact with. For example, derivatives have been studied as potent and reversible inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. SAR studies on related compounds have shown that the nature and position of substituents are critical for potency and selectivity. nih.gov

In Vitro and In Vivo Modeling: Utilizing advanced cell-based assays and animal models to study the compound's metabolic fate and biological response. ontosight.ai Microbiological models, such as the fungus Cunninghamella, can also be used as a tool in early-stage metabolism studies. researchgate.net

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Key Finding | Reference |

|---|---|---|---|

| 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine | MAO-B Inhibition | Showed potent and reversible inhibition of human MAO-B, suggesting potential for Parkinson's disease treatment. | nih.gov |

| Indole (B1671886) derivatives | Anticancer, Antimicrobial | The indole ring system combined with the tert-butylphenoxy group suggests potential as a lead compound in drug discovery. | smolecule.com |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | Antibacterial | Exhibited a broad spectrum of activity against Gram-negative and Gram-positive bacteria. | researchgate.net |

| 5-(4-tert-Butylphenoxy)uracil | General Biological Activity | Synthesized as part of a library of uracil (B121893) derivatives to screen for a wide spectrum of biological activities. | mdpi.com |

Integration of this compound Chemistry with Emerging Technologies

The unique properties of materials derived from this compound position them for integration with several emerging technologies. The versatility of its chemistry allows for the development of "smart" materials and components for next-generation devices.

Additive Manufacturing (3D Printing): High-performance polymers like the polyimides derived from this compound are sought after for additive manufacturing. Patent literature describes the use of polyimide precursor solutions, which could include those derived from this compound, in material extrusion systems (3D printers) to fabricate complex, heat-resistant parts. google.com

Advanced Membrane Technology: The enhanced gas permeability of polyimides containing the bulky tert-butylphenoxy group makes them ideal for advanced gas separation membranes. researchgate.net These could be applied in industrial processes such as carbon capture, hydrogen purification, and natural gas sweetening, contributing to cleaner energy and environmental technologies.

Organic Electronics and Photonics: The use of this compound derivatives in electroactive polymers and panchromatic light-harvesting arrays connects the compound to the fields of organic electronics and artificial photosynthesis. researchgate.netrsc.org Future work could involve designing and synthesizing novel derivatives for use in flexible displays, organic solar cells, and photocatalytic systems for renewable fuel production.

Biosensors and Diagnostics: The potential for specific biological interactions opens the door for developing sensors based on this compound derivatives. researchgate.net For instance, an electroactive polymer film could be functionalized to bind to a specific biological target, with the binding event detected as a change in the material's electrical properties.

By strategically designing derivatives of this compound, researchers can create materials and molecules that are not only high-performing but also tailored for seamless integration into the advanced technological systems of the future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.